(5Z)-3-(3-chloro-4-methylphenyl)-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(3-chloro-4-methylphenyl)-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C19H16ClNO3S2 and its molecular weight is 405.9 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-chloro-4-methylphenyl)-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is 405.0260134 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Characterization : Thiazolidinone derivatives have been synthesized and characterized for their antimicrobial and anti-inflammatory properties. For instance, Spoorthy et al. (2021) discussed the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, showing significant anti-microbial activity through docking studies (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Antimicrobial Activity : Research on 4-thiazolidinone derivatives, like those by B'Bhatt and Sharma (2017), has explored their synthesis from 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one derivatives, revealing significant in vitro antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus (B'Bhatt & Sharma, 2017).
Antitumor and Antioxidant Activities : Some thiazolidinone compounds have been investigated for their antitumor and antioxidant activities. Gouda and Abu‐Hashem (2011) synthesized thiazolidinone derivatives, showing promising activities in antioxidant and antitumor evaluations (Gouda & Abu‐Hashem, 2011).
Structure-Activity Relationships : Delgado et al. (2006) analyzed the supramolecular structures of thiazolidinone derivatives, linking molecular structure with potential biological activities through hydrogen-bonded dimers and aromatic pi-pi stacking interactions (Delgado, Quiroga, Cobo, Low, & Glidewell, 2006).
Properties
IUPAC Name |
(5Z)-3-(3-chloro-4-methylphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S2/c1-11-4-5-13(10-15(11)20)21-18(22)17(26-19(21)25)9-12-8-14(23-2)6-7-16(12)24-3/h4-10H,1-3H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQXSNDTXTXEGC-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)SC2=S)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/SC2=S)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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